molecular formula C11H17N5O5 B12297864 Doridosine

Doridosine

Cat. No.: B12297864
M. Wt: 299.28 g/mol
InChI Key: QPKAXGGZEQOSRT-UHFFFAOYSA-N
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Description

. It is a derivative of isoguanosine, differing by the presence of a methyl group at the nitrogen-1 position. This compound has garnered interest due to its unique pharmacological properties, including muscle relaxant and hypotensive effects .

Preparation Methods

Doridosine can be synthesized through several methods. One efficient synthetic route involves the condensation of 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide with methyl isothiocyanate, followed by treatment with dicyclohexylcarbodiimide (DCC) to form a thiourea derivative. This intermediate is then cyclized with ethanolic ammonia to yield this compound . Another method involves the direct methylation of isoguanosine with methyl iodide . Industrial production methods typically follow these synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Doridosine undergoes various chemical reactions, including:

Scientific Research Applications

Doridosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Doridosine is similar to other nucleosides like isoguanosine and guanosine. its unique methylation at the nitrogen-1 position distinguishes it from these compounds. This structural difference imparts distinct pharmacological properties, such as enhanced muscle relaxant activity . Similar compounds include:

This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H17N5O5

Molecular Weight

299.28 g/mol

IUPAC Name

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one

InChI

InChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20)

InChI Key

QPKAXGGZEQOSRT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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